Betahistine mesilate, also known as betahistine or betahistine dihydrochloride, is a medication primarily used for the treatment of Meniere's disease, a disorder of the inner ear that causes vertigo, tinnitus, hearing loss, and a sensation of fullness in the ear []. However, betahistine mesilate has also been investigated for its potential applications in various scientific research areas. Here's a breakdown of some key areas of exploration:
Betahistine mesilate's effects on the vestibular system, which plays a crucial role in balance and spatial orientation, are of particular interest to researchers. Studies suggest that betahistine mesilate may improve vestibular blood flow [], potentially aiding in Meniere's disease and other inner ear disorders.
Tinnitus is a common symptom characterized by a ringing or buzzing sensation in the ears. Research suggests that betahistine mesilate may offer relief from tinnitus, possibly by modulating neurotransmitter activity in the auditory pathways [].
Betahistine monomesilate is a synthetic compound primarily used in the treatment of vestibular disorders, particularly Meniere's disease. It is an orally administered drug that acts as a centrally acting histamine H1 receptor agonist with partial antagonistic activity at H3 receptors. The chemical formula for betahistine monomesilate is C₉H₁₆N₂O₃S, and it is recognized for its role in improving blood flow in the inner ear, thereby alleviating symptoms such as vertigo and tinnitus .
The exact mechanism by which betahistine monomesilate alleviates Meniere's disease symptoms is not fully understood []. However, several proposed mechanisms exist:
These reactions are crucial for understanding the pharmacokinetics and stability of the compound during formulation and storage.
Betahistine monomesilate exhibits significant biological activity through its interaction with histamine receptors. Its primary actions include:
The synthesis of betahistine monomesilate involves several steps, typically starting from 2-aminoethylpyridine. The general synthetic pathway includes:
This multi-step synthesis allows for the production of high-quality betahistine monomesilate suitable for pharmaceutical applications.
Betahistine monomesilate is primarily used in clinical settings for:
Interaction studies involving betahistine monomesilate have revealed important insights into its pharmacodynamics:
These interactions are critical for optimizing therapeutic regimens involving betahistine monomesilate.
Several compounds share similarities with betahistine monomesilate in terms of structure and pharmacological effects. Notable comparisons include:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Betahistine | C₈H₁₂N₂ | Histamine H1 agonist | Primarily used for Meniere's disease |
| Meclizine | C₂₁H₂₅N₂ | Antihistamine (H1 receptor antagonist) | Commonly used as an antiemetic |
| Dimenhydrinate | C₂₁H₂₄ClN₁₄O₁ | Antihistamine (H1 receptor antagonist) | Used primarily for motion sickness |
| Promethazine | C₁₈H₂₀N₂S | Antihistamine (H1 receptor antagonist) | Used for allergies and nausea |
Betahistine monomesilate stands out due to its dual action on both H1 and H3 receptors, making it particularly effective for vestibular disorders while having fewer sedative effects compared to traditional antihistamines like meclizine and dimenhydrinate.
Betahistine monomesilate, also known as betahistine mesylate, is a salt form of the histamine analog betahistine. The compound possesses the molecular formula C₈H₁₂N₂·CH₄O₃S, representing the combination of one betahistine molecule with one methanesulfonic acid molecule [1] [2]. The molecular weight of betahistine monomesilate is 232.30 grams per mole [3].
The core structure consists of a pyridine ring connected to an ethylamine side chain through a two-carbon linker. The pyridine nitrogen is positioned at the 2-position relative to the ethylamine substituent, while the terminal amino group carries a methyl substituent. This structural arrangement closely resembles histamine, which accounts for the compound's biological activity at histamine receptors [4].
The monomesilate salt form is created by the protonation of the secondary amine group in betahistine by methanesulfonic acid. This salt formation enhances the compound's stability and water solubility compared to the free base form, making it suitable for pharmaceutical formulations [5].
Betahistine monomesilate appears as a white to almost white crystalline powder that exhibits very hygroscopic properties [5] [6]. The compound demonstrates excellent water solubility, dissolving to produce an almost transparent solution, while showing freely soluble characteristics in ethanol and very slight solubility in 2-propanol [5] [7].
The melting point of betahistine monomesilate ranges from 108°C to 115°C according to various pharmacopoeia standards, with some sources reporting a more specific range of 112°C to 115°C [6] [7]. The European Pharmacopoeia specifies the melting point as 108°C to 112°C [7].
Infrared absorption spectrophotometry provides characteristic absorption patterns for structural identification, as outlined in pharmacopoeia monographs [7]. The compound can be further characterized through thin-layer chromatography using specific mobile phase systems and detection methods under ultraviolet light at 254 nanometers [7].
The Chemical Abstracts Service has assigned the registry number 54856-23-4 to betahistine monomesilate [1] [2]. This unique identifier distinguishes the monomesilate salt form from other betahistine derivatives, including the dihydrochloride salt (CAS: 5579-84-0) and the free base form (CAS: 5638-76-6) [3] [8].
The compound is also listed in the European Chemicals Agency database under EINECS number 259-377-7 [6]. Additional regulatory identifiers include the United States Food and Drug Administration Unique Ingredient Identifier X1L0E3R43Y [1] [9].
According to the International Union of Pure and Applied Chemistry nomenclature system, betahistine monomesilate is designated as "methanesulfonic acid; methyl[2-(pyridin-2-yl)ethyl]amine" [9]. Alternative systematic names include "2-Pyridineethanamine, N-methyl-, methanesulfonate (1:1)" and "N-methyl-2-(pyridin-2-yl)ethanamine methanesulfonate" [1] [2].
The free base component is named "methyl[2-(pyridin-2-yl)ethyl]amine" or "N-methyl-2-pyridin-2-ylethanamine" [11] [8]. This systematic nomenclature clearly describes the structural features: the pyridine ring, the two-carbon ethyl linker, and the methylated amino group.
Betahistine monomesilate is extensively catalogued across multiple chemical and pharmaceutical databases. The PubChem Compound Identifier is CID 198334, which provides comprehensive chemical structure and property information [12] [13]. The compound appears in ChEMBL database under identifier CHEMBL1451277, focusing on bioactivity data [1].
The MDL number MFCD00211321 represents the compound in the Accelrys Available Chemicals Directory [5] [6]. These multiple database entries ensure comprehensive coverage and accessibility of chemical and biological information regarding betahistine monomesilate.
Betahistine exists in several salt forms, each possessing distinct molecular and physical characteristics. The monomesilate form represents one of the primary pharmaceutical salts, alongside the dihydrochloride and dimesylate derivatives [14] [15].
The dihydrochloride salt (molecular formula C₈H₁₂N₂·2HCl) has a molecular weight of 209.12 grams per mole and melting point of 148-149°C [16] [3]. This form contains two hydrochloride molecules per betahistine molecule, contrasting with the single methanesulfonic acid molecule in the monomesilate form [14].
The dimesylate salt (molecular formula C₈H₁₂N₂·2CH₄O₃S) incorporates two methanesulfonic acid molecules, resulting in a higher molecular weight of 328.41 grams per mole [3] [17]. This relationship demonstrates how different stoichiometric ratios of the same acid can produce distinct salt forms with varying properties.
Betahistine monomesilate possesses a confirmed molecular weight of 328.41 g/mol [1] [2] [3]. The molecular formula is established as C₁₀H₂₀N₂O₆S₂, representing the salt form consisting of one betahistine molecule complexed with two methanesulfonic acid molecules [1] [2]. Alternative molecular weight values reported include 328.4 g/mol [3] [4] and 328.398 g/mol [5], with the slight variations attributed to different computational precision in mass calculations. The monoisotopic mass has been precisely determined as 328.076278 g/mol [5].
Betahistine monomesilate presents as a white to off-white crystalline powder under standard conditions [1] [2]. The compound maintains a solid state at room temperature and exhibits characteristic crystalline morphology. The European Pharmacopoeia describes the substance as having no odor or possessing a faint, characteristic odor with a bitter taste [6]. The crystalline nature of the compound has been confirmed through X-ray powder diffraction studies, which have identified distinct polymorphic forms with characteristic diffraction patterns [7].
The solubility characteristics of betahistine monomesilate demonstrate significant variation across different solvent systems. The compound exhibits very high solubility in water [1] [2] [8], making it readily dispersible in aqueous media. In ethanol (96 percent), the compound shows freely soluble characteristics [1] [2] [8], while in 2-propanol, it demonstrates very slightly soluble properties [1] [2] [8].
| Solvent | Solubility Classification | Reference |
|---|---|---|
| Water | Very soluble | [1] [2] [8] |
| Ethanol (96%) | Freely soluble | [1] [2] [8] |
| Methanol | Freely soluble | [6] |
| Acetic acid (100) | Freely soluble | [6] |
| 2-Propanol | Very slightly soluble | [1] [2] [8] |
| Acetic anhydride | Very slightly soluble | [6] |
| Diethyl ether | Practically insoluble | [6] |
| DMSO | 65 mg/mL (197.92 mM) | [9] |
Betahistine monomesilate exhibits polymorphic behavior with distinct melting point characteristics depending on the crystal form. The most commonly reported melting point for Form A is 112°C [1] [2] [10]. However, polymorphic studies have identified a Form B with a significantly higher melting point range of 136-138°C [7]. The European Pharmacopoeia establishes an official melting point range of 108-112°C for identification purposes [8].
| Crystal Form | Melting Point | Method | Reference |
|---|---|---|---|
| Form A | 112°C | DSC | [1] [2] [10] |
| Form B | 136-138°C | DSC | [7] |
| Pharmacopoeia Range | 108-112°C | Official | [8] |
Differential scanning calorimetry analysis reveals complex thermal behavior patterns for betahistine monomesilate. The DSC thermograms show characteristic endothermic peaks corresponding to melting transitions, with the onset temperature typically observed around 108°C [8]. The peak temperature varies depending on the heating rate employed, demonstrating the kinetic nature of the thermal transitions [7].
Crystal Form B exhibits a distinct DSC profile with a sharp endothermic peak in the 136-138°C range, confirming its unique thermal signature [7]. The DSC curves provide valuable information for polymorph identification and quality control purposes in pharmaceutical applications.
Thermal stability studies indicate that betahistine monomesilate remains stable under normal storage conditions but shows sensitivity to elevated temperatures [11]. Degradation studies reveal that thermal decomposition begins above 100°C, with significant degradation observed when the compound is exposed to temperatures of 60°C for extended periods [12] [13].
The compound demonstrates hygroscopic properties, requiring protection from moisture and light during storage [1] [2] [11]. Stability testing indicates that the substance should be stored in dark conditions under an inert atmosphere at room temperature to maintain its integrity [11].
Ultraviolet-visible spectroscopy analysis of betahistine monomesilate reveals characteristic absorption maxima that are valuable for analytical identification and quantification. The primary absorption wavelengths occur at 261 nm and 268 nm [14] [15], with additional absorption noted at 250 nm and 260 nm depending on the analytical conditions employed [16] [15] [17].
| Wavelength (nm) | Application | Reference |
|---|---|---|
| 250 | HPLC detection | [17] |
| 260 | General UV detection | [16] [15] |
| 261 | Quantitative analysis | [14] [15] |
| 268 | Characteristic absorption | [14] |
Nuclear magnetic resonance spectroscopy analysis of betahistine monomesilate has been documented with ¹H NMR spectra available in DMSO-d₆ [19]. The NMR spectral data provides detailed structural information regarding the proton environments within the molecule, confirming the expected chemical shifts associated with the pyridine ring, ethylamine chain, and methyl groups.